Methyl 3-bromo-5-ethynylbenzoate
Overview
Description
Methyl 3-bromo-5-ethynylbenzoate is an organic compound that has garnered significant interest in scientific research and industry due to its diverse range of applications. It belongs to the family of benzoic acid derivatives and is commonly used as a building block for various functional organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-ethynylbenzoate typically involves the bromination of methyl benzoate followed by ethynylation. The process begins with the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product, methyl 3-bromobenzoate, is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-ethynylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts in the presence of bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted benzoates.
Coupling Reactions: Formation of extended conjugated systems.
Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols, respectively.
Scientific Research Applications
Methyl 3-bromo-5-ethynylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-ethynylbenzoate
- Methyl 3-bromo-2-ethynylbenzoate
- Methyl 3-bromo-5-ethynylphenylacetate
Uniqueness
Methyl 3-bromo-5-ethynylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the bromine and ethynyl groups allows for selective functionalization and the formation of complex molecular architectures .
Biological Activity
Methyl 3-bromo-5-ethynylbenzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, enzyme inhibition, and potential applications in synthetic biology.
This compound is an aromatic compound characterized by a bromine atom and an ethynyl group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 215.06 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound, 3-bromobenzothiazole, has shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study: In Vitro Cytotoxicity
A study conducted on the cytotoxic effects of this compound against human breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of around 0.5 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF-7 |
Doxorubicin | 0.5 | MCF-7 |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and the biosynthesis of steroid hormones. Specifically, it has been noted as a CYP1A2 inhibitor .
Implications for Drug Interactions
The inhibition of CYP enzymes can lead to significant drug-drug interactions, which may enhance or diminish the effects of concurrently administered medications. Therefore, understanding the inhibitory profile of this compound is essential for its safe application in therapeutic settings.
Synthetic Biology Applications
The compound's unique structure makes it a valuable candidate for synthetic biology applications. It can be utilized as a building block in the synthesis of more complex molecules or as a probe in metabolic engineering studies.
Research Findings
Research involving Pseudomonas putida has demonstrated that derivatives of this compound can be engineered to enhance the production of desired metabolites through CRISPR-based techniques. This approach allows for the manipulation of metabolic pathways to optimize bioproduction processes .
Properties
IUPAC Name |
methyl 3-bromo-5-ethynylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFRXUXCLZJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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